2-[(3-Chloroadamantan-1-yl)formamido]acetic acid
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Overview
Description
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid is a chemical compound with the molecular formula C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol . This compound is characterized by the presence of an adamantane core, which is a highly stable and rigid structure, and a formamido group attached to an acetic acid moiety. The presence of a chlorine atom on the adamantane ring further modifies its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid typically involves the following steps:
Formation of 3-chloroadamantane: This can be achieved by chlorination of adamantane using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formylation: The 3-chloroadamantane is then reacted with formamide under acidic conditions to introduce the formamido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the adamantane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid involves its interaction with specific molecular targets. The adamantane core provides rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The formamido and acetic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromoadamantan-1-yl)formamido]acetic acid
- 2-[(3-Iodoadamantan-1-yl)formamido]acetic acid
- 2-[(3-Fluoroadamantan-1-yl)formamido]acetic acid
Uniqueness
2-[(3-Chloroadamantan-1-yl)formamido]acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-[(3-chloroadamantane-1-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)11(18)15-6-10(16)17/h8-9H,1-7H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXLSHZGKANVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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